2-Bromo-3-octylthiophene

描述

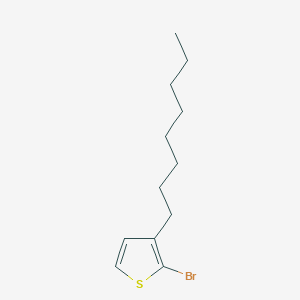

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISONQKSIWXLJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444485 | |

| Record name | 2-Bromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145543-83-5 | |

| Record name | 2-Bromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-n-octylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-octylthiophene

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-3-octylthiophene, a critical building block in the development of advanced organic electronic materials.[1] This document details a robust synthetic protocol, rooted in the selective bromination of 3-octylthiophene, and outlines a suite of analytical techniques for thorough characterization of the final product. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development who require a reliable source of this key intermediate for their research and development endeavors.

Introduction: The Significance of this compound in Organic Electronics

Thiophene-based polymers have garnered significant attention due to their wide-ranging applications in organic electronics, including photovoltaic materials, organic semiconductors, and conductive fibers.[2] The strategic introduction of an alkyl side chain, such as an octyl group, onto the thiophene ring enhances the solubility and processability of the resulting polymers.[3][4] this compound serves as an essential monomer for the synthesis of these polymers, particularly through metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[2][5][6][7] The bromine atom at the 2-position provides a reactive handle for polymerization, enabling the construction of well-defined, regioregular poly(3-alkylthiophenes) with desirable electronic properties.[1][8]

This guide provides a detailed protocol for the synthesis of this compound, starting from the commercially available 3-bromothiophene, and offers a comprehensive characterization workflow to ensure the purity and structural integrity of the synthesized compound.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the precursor 3-octylthiophene, followed by its selective bromination.

Step 1: Synthesis of 3-Octylthiophene via Grignard Cross-Coupling

The initial step involves a nickel-catalyzed Kumada cross-coupling reaction between 3-bromothiophene and octylmagnesium bromide. This method is favored for its high yield and selectivity.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Octylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF).[9][10] 1-Bromooctane is added dropwise to the suspension. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux until the magnesium is consumed.[11] The resulting grey solution is the Grignard reagent, octylmagnesium bromide.

-

Cross-Coupling Reaction: In a separate, flame-dried flask under an inert atmosphere, 3-bromothiophene and a catalytic amount of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) are dissolved in anhydrous THF. The prepared octylmagnesium bromide solution is then added dropwise to this mixture at room temperature.

-

Reaction Monitoring and Work-up: The reaction is stirred at reflux for several hours and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a dilute acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or hexane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield 3-octylthiophene as a colorless liquid.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[9][10] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Nickel Catalyst: Ni(dppp)Cl₂ is an effective catalyst for this type of cross-coupling reaction, promoting efficient C-C bond formation between the thiophene ring and the octyl chain.

Step 2: Selective Bromination of 3-Octylthiophene

The second step is the regioselective bromination of 3-octylthiophene at the 2-position using N-bromosuccinimide (NBS). The electron-donating nature of the octyl group directs the electrophilic substitution to the adjacent, more activated 2-position of the thiophene ring.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: 3-Octylthiophene is dissolved in a suitable solvent such as a mixture of chloroform and acetic acid or dimethylformamide (DMF) in a round-bottom flask protected from light.[8]

-

Addition of NBS: N-bromosuccinimide (NBS) is added portion-wise to the solution at 0 °C with stirring.[12] The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by GC or TLC. Once the starting material is consumed, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound as a pale yellow oil.[13]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for activated aromatic rings like 3-alkylthiophenes.[14] It provides a source of electrophilic bromine in a controlled manner.[15]

-

Solvent Choice: The choice of solvent can influence the selectivity and rate of the bromination reaction. Aprotic polar solvents like DMF or a mixture of chloroform and acetic acid are commonly used to achieve high selectivity for the 2-position.[3]

-

Temperature Control: The initial addition of NBS at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis.

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.[16][17]

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Thiophene-H (position 5) |

| ~6.82 | d | 1H | Thiophene-H (position 4) |

| ~2.58 | t | 2H | α-CH₂ of octyl chain |

| ~1.60 | m | 2H | β-CH₂ of octyl chain |

| ~1.30 | m | 10H | -(CH₂)₅- of octyl chain |

| ~0.90 | t | 3H | -CH₃ of octyl chain |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~142.1 | C3 (C-Octyl) |

| ~128.3 | C5 |

| ~125.2 | C4 |

| ~108.9 | C2 (C-Br) |

| ~31.8, 29.8, 29.5, 29.3, 29.2, 22.7 | Octyl Chain Carbons |

| ~14.1 | Octyl Chain -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer's magnetic field strength.[17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values are around 274 and 276 g/mol .

-

Major Fragments: Common fragmentation patterns include the loss of the bromine atom and cleavage of the octyl chain.[16]

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the synthesis reactions. A single sharp peak in the chromatogram indicates a high-purity compound.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Purification and characterization workflow.

Conclusion

This technical guide has presented a detailed and reliable methodology for the synthesis and characterization of this compound. By following the outlined protocols, researchers and drug development professionals can confidently produce high-purity material essential for the advancement of organic electronics and other applications. The emphasis on the causality behind experimental choices and the comprehensive characterization workflow ensures the production of a well-defined and reliable chemical intermediate.

References

- Martínez, F., & Neculqueo, G. (n.d.). Synthesis and Polymerization of 3-Octylsubstituted Thiophene, Bithiophene and Terthiophene. Taylor & Francis Online.

- Lee, S. H., et al. (2012). Deep eutectic solvent systems for FeCl3-catalyzed oxidative polymerization of 3-octylthiophene. Green Chemistry, 14(11), 3054-3057.

- McCullough, R. D., & Lowe, R. D. (1992). Enhanced Regioregularity and Improved Electrical Properties of Poly(3-alkylthiophenes) through the McCullough Method. Journal of the American Chemical Society, 114(26), 10403-10405.

- Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324-4333.

- Ho, V., & Segalman, R. A. (2014). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California.

- Doubina, V., et al. (2012). Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. ResearchGate.

- Ullah, F., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(11), 2969.

- Guerin, G., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10-11), 1846-1875.

- Zhang, R., et al. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Polymer Chemistry, 4(12), 3505-3514.

- Khan, I., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 22(12), 2093.

- Wang, Y., et al. (2019). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Structural Chemistry, 30(6), 2139-2147.

- Reddit. (2015). NBS bromination of thienyl moieties. r/chemistry.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- PrepChem.com. (n.d.). Synthesis of octylmagnesium bromide.

- Wikipedia. (n.d.). Suzuki reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. oms.bdu.ac.in [oms.bdu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Bromo-3-octylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-octylthiophene is a key heterocyclic organic compound that has garnered significant attention in the field of materials science, particularly in the development of organic electronics. Its unique molecular architecture, featuring a brominated thiophene core functionalized with an octyl side chain, makes it an essential building block for the synthesis of high-performance conductive polymers. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed protocols for its synthesis and handling, to support researchers and professionals in leveraging this versatile molecule for advanced applications.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₉BrS, is a substituted thiophene derivative. The presence of the bromine atom at the 2-position and the octyl group at the 3-position of the thiophene ring are critical to its utility in organic synthesis, particularly in polymerization reactions.

dot graph "Molecular_Structure_of_2_Bromo_3_octylthiophene" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", color="#202124", fontcolor="#202124"]; "C2" [label="C", pos="1,1!", color="#202124", fontcolor="#202124"]; "C3" [label="C", pos="1.5,0!", color="#202124", fontcolor="#202124"]; "C4" [label="C", pos="0.5,-1!", color="#202124", fontcolor="#202124"]; "S1" [label="S", pos="-0.5,0!", color="#FBBC05", fontcolor="#202124"]; "Br" [label="Br", pos="-0.5,2!", color="#EA4335", fontcolor="#202124"]; "C5" [label="CH₂", pos="2.5,0!", color="#4285F4", fontcolor="#202124"]; "C6" [label="CH₂", pos="3.5,0!", color="#4285F4", fontcolor="#202124"]; "C7" [label="CH₂", pos="4.5,0!", color="#4285F4", fontcolor="#202124"]; "C8" [label="CH₂", pos="5.5,0!", color="#4285F4", fontcolor="#202124"]; "C9" [label="CH₂", pos="6.5,0!", color="#4285F4", fontcolor="#202124"]; "C10" [label="CH₂", pos="7.5,0!", color="#4285F4", fontcolor="#202124"]; "C11" [label="CH₂", pos="8.5,0!", color="#4285F4", fontcolor="#202124"]; "C12" [label="CH₃", pos="9.5,0!", color="#4285F4", fontcolor="#202124"];

"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "S1" [color="#202124"]; "S1" -- "C1" [color="#202124"]; "C1" -- "Br" [color="#202124"]; "C3" -- "C5" [color="#202124"]; "C5" -- "C6" [color="#202124"]; "C6" -- "C7" [color="#202124"]; "C7" -- "C8" [color="#202124"]; "C8" -- "C9" [color="#202124"]; "C9" -- "C10" [color="#202124"]; "C10" -- "C11" [color="#202124"]; "C11" -- "C12" [color="#202124"]; } Caption: Molecular structure of this compound.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉BrS | [1][2] |

| Molecular Weight | 275.25 g/mol | [1][2] |

| CAS Number | 145543-83-5 | [1][2] |

| Appearance | Colorless to yellow clear liquid | [3] |

| Boiling Point | 123 °C at 1.1 mmHg | [4][5] |

| Melting Point | No data available | |

| Density | ~1.206 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.521 | [1] |

| Flash Point | >110 °C (closed cup) | [2][5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of this compound. Although a comprehensive, publicly available dataset for this specific molecule is limited, data from closely related analogs and general knowledge of thiophene derivatives allow for an accurate prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the protons of the octyl side chain. The two protons on the thiophene ring will appear as doublets in the aromatic region. The protons of the octyl chain will appear in the aliphatic region, with the methylene group adjacent to the thiophene ring being the most downfield.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 unique carbon atoms in the molecule. The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

Reference ¹H NMR Data for 2-Bromo-3-hexyl-5-iodothiophene (a related compound): [5]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H | 6.97 | s | - |

| α-CH₂ | 2.54 | t | 7.5 |

| β-CH₂ | 1.56 | quint | - |

| -(CH₂)₃- | 1.32 | m | - |

| -CH₃ | 0.89 | t | 6.4 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (thiophene ring) |

| 2955-2855 | C-H stretching (octyl group) |

| ~1465 | CH₂ bending (octyl group) |

| ~1378 | CH₃ bending (octyl group) |

| ~840 | C-H out-of-plane bending (thiophene ring) |

| ~550 | C-Br stretching |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the C-Br bond, which serves as a versatile handle for various cross-coupling reactions. This reactivity is the cornerstone of its application in polymer synthesis.

dot graph "Reactivity_of_2_Bromo_3_octylthiophene" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

"start" [label="this compound", fillcolor="#FBBC05"]; "reagent1" [label="Organostannane\n(R-SnBu₃)", fillcolor="#F1F3F4"]; "reagent2" [label="Boronic Acid/Ester\n(R-B(OR)₂)", fillcolor="#F1F3F4"]; "reagent3" [label="Grignard Reagent\n(R-MgX)", fillcolor="#F1F3F4"];

"product1" [label="Coupled Product", shape=ellipse, fillcolor="#34A853"];

"start" -> "product1" [label="Stille Coupling\n[Pd Catalyst]"]; "reagent1" -> "product1"; "start" -> "product1" [label="Suzuki Coupling\n[Pd Catalyst, Base]"]; "reagent2" -> "product1"; "start" -> "product1" [label="Kumada/GRIM\n[Ni/Pd Catalyst]"]; "reagent3" -> "product1"; } Caption: Key cross-coupling reactions involving this compound.

Key reactions include:

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters.

-

Grignard Metathesis (GRIM) Polymerization: A powerful method for the synthesis of regioregular poly(3-alkylthiophenes).

These reactions allow for the formation of carbon-carbon bonds, enabling the construction of conjugated polymer chains with desirable electronic and optical properties. The octyl side chain enhances the solubility of the resulting polymers, facilitating their processing from solution for device fabrication.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-bromo-3-alkylthiophenes is the regioselective bromination of the corresponding 3-alkylthiophene using N-bromosuccinimide (NBS).

Materials:

-

3-Octylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Glacial Acetic Acid (HOAc)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-octylthiophene in a 1:1 mixture of chloroform and glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid breathing vapors or mist. If inhaled, move to fresh air.

-

Skin Contact: In case of contact, wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water.

-

Fire Safety: this compound is a combustible liquid with a flash point above 110 °C. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

-

Environmental Hazards: This compound may cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[3]

Applications in Research and Development

The primary application of this compound is as a monomer for the synthesis of poly(3-octylthiophene) (P3OT) and other conjugated polymers. These materials are integral to the advancement of organic electronics, including:

-

Organic Field-Effect Transistors (OFETs): P3OT serves as the active semiconductor layer in OFETs, which are key components in flexible displays and sensors.

-

Organic Photovoltaics (OPVs): In organic solar cells, P3OT acts as an electron-donating material in the photoactive layer.

-

Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers can be used in the charge transport layers of OLEDs.

The ability to tune the electronic properties of these polymers through the controlled synthesis of monomers like this compound is a critical area of research for improving the efficiency and stability of organic electronic devices.

Conclusion

This compound is a fundamentally important building block in the realm of organic electronics. Its well-defined chemical structure and reactivity provide a reliable platform for the synthesis of advanced polymeric materials. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic characteristics, synthesis, and safety considerations to aid researchers in its effective utilization. As the demand for flexible and low-cost electronic devices continues to grow, the importance of versatile monomers like this compound in driving innovation is set to increase.

References

- PubChem. (n.d.). 2-Bromo-3-n-octylthiophene.

- McCullough, R. D., & Lowe, R. D. (1992). Enhanced Electrical Conductivity in Regioregular Poly(3-alkylthiophenes).

- Loewe, R. S., Ewbank, P. C., Liu, J., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333.

- Georganics. (2011). 2-BROMO-3-HEXYLTHIOPHENE Safety Data Sheet.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-3-octylthiophene

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-Bromo-3-octylthiophene, a critical building block in the synthesis of advanced organic electronic materials. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from analogous compounds, theoretical principles, and computational chemistry insights to present a robust model of its structural and conformational properties. We will explore the geometry of the thiophene ring, the influence of the bromo and octyl substituents, and the conformational freedom of the octyl side chain. Furthermore, this guide outlines detailed experimental and computational protocols for researchers seeking to perform their own analyses, ensuring a self-validating approach to structural elucidation.

Introduction: The Significance of this compound in Materials Science

This compound, with the chemical formula C₁₂H₁₉BrS, is a key monomer in the production of regioregular poly(3-alkylthiophenes) (P3ATs).[1] These polymers are at the forefront of research in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2] The electronic properties of P3ATs are intrinsically linked to their molecular organization, which is dictated by the structure and conformation of the constituent monomer units.[3] The bromine atom at the 2-position provides a reactive site for polymerization, typically through cross-coupling reactions, while the octyl group at the 3-position imparts solubility and influences the solid-state packing of the resulting polymer.[1][4] A thorough understanding of the monomer's molecular structure and conformational preferences is therefore paramount for the rational design of new and improved polymeric materials.

Molecular Structure and Geometry

The molecular structure of this compound can be conceptually divided into two key components: the rigid, aromatic thiophene ring and the flexible n-octyl side chain.

The Thiophene Core

The thiophene ring is a planar, five-membered aromatic heterocycle.[5] Its geometry is well-established, with typical bond angles at the sulfur atom around 93°, and internal C-C-S and C-C-C angles of approximately 109° and 114°, respectively.[5] The C-S bond lengths are in the range of 1.70 Å, while the C-C bond lengths exhibit some variation due to the aromatic nature of the ring.[5] The introduction of a bromine atom at the 2-position and an octyl group at the 3-position is expected to induce minor distortions in the ring geometry due to steric and electronic effects.

Substituent Effects on the Thiophene Ring

The bromine atom, being an electronegative and electron-withdrawing substituent, will influence the electron density distribution within the thiophene ring. This electronic perturbation can affect the reactivity of the remaining C-H bonds and the overall electronic properties of the molecule. The n-octyl group, an electron-donating alkyl chain, will have a contrasting electronic effect, albeit weaker. The interplay of these two substituents governs the molecule's chemical behavior and its polymerization characteristics.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BrS | [1] |

| Molecular Weight | 275.25 g/mol | [1] |

| CAS Number | 145543-83-5 | [1] |

| Density | 1.206 g/mL at 25 °C | |

| Boiling Point | 123 °C at 1.1 mmHg |

Conformational Analysis of the Octyl Side Chain

The most significant aspect of the conformational landscape of this compound is the rotational freedom of the n-octyl side chain relative to the thiophene ring. The conformation of this chain is critical as it dictates the intermolecular interactions and the packing of the molecules in both solution and the solid state, which in turn affects the properties of the resulting polymer.

The octyl chain, being a flexible alkyl group, can adopt numerous conformations through rotation around its C-C single bonds. The most stable conformation for an unbranched alkyl chain is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. However, the rotation around the C(thiophene)-C(octyl) bond is of particular interest.

The conformation of the octyl chain relative to the thiophene ring is primarily governed by the dihedral angle defined by the atoms C2-C3-C1'-C2' (where C1' is the first carbon of the octyl chain). Two principal low-energy conformations are anticipated:

-

Syn-periplanar (cisoid): The octyl chain is oriented on the same side of the C2-C3 bond as the sulfur atom.

-

Anti-periplanar (transoid): The octyl chain is oriented on the opposite side of the C2-C3 bond from the sulfur atom.

Computational studies on similar 3-alkylthiophenes suggest that the energy barrier to rotation around the C(thiophene)-C(alkyl) bond is relatively low, allowing for the existence of multiple conformers in solution at room temperature.[6] The preference for a particular conformation is a delicate balance of steric and electronic factors.

Caption: Rotational isomerism of the octyl chain.

Spectroscopic Characterization: An NMR Perspective

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and a series of signals for the protons of the octyl chain.

-

Thiophene Protons: The protons at the 4- and 5-positions of the thiophene ring will appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The coupling constant between these two protons (³JHH) is expected to be around 5-6 Hz. The chemical shifts will be influenced by the electronic effects of the bromo and octyl groups.

-

Octyl Chain Protons:

-

The methylene group attached directly to the thiophene ring (C1') is expected to appear as a triplet at approximately δ 2.5-2.8 ppm.

-

The other methylene groups will appear as a complex multiplet in the upfield region (δ 1.2-1.6 ppm).

-

The terminal methyl group will appear as a triplet at approximately δ 0.9 ppm.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon atom bonded to the bromine (C2) will likely be the most downfield, followed by the other substituted carbon (C3).

-

Octyl Chain Carbons: Eight signals are expected for the octyl chain, with the chemical shifts decreasing as the distance from the electron-withdrawing thiophene ring increases.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| H-4 | ~7.1-7.3 (d) | - |

| H-5 | ~6.8-7.0 (d) | - |

| C-2 | - | ~110-115 |

| C-3 | - | ~140-145 |

| C-4 | - | ~128-132 |

| C-5 | - | ~123-127 |

| C-1' | ~2.6 (t) | ~30-32 |

| C-2' to C-7' | ~1.2-1.6 (m) | ~22-32 |

| C-8' | ~0.9 (t) | ~14 |

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

Methodologies for Structural and Conformational Analysis

For researchers aiming to conduct their own detailed analysis, the following protocols outline the key experimental and computational workflows.

Experimental Workflow: X-ray Crystallography and NMR Spectroscopy

Caption: Experimental workflow for structural elucidation.

Protocol 1: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is to obtain high-quality single crystals. Slow evaporation of a solution of this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) at a constant temperature is a common method.[10]

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen.[11] Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.[12]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.[13]

Protocol 2: NMR Spectroscopy for Conformational Analysis in Solution

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[14]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

For detailed conformational analysis, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide through-space correlations between protons, offering insights into their spatial proximity and thus the preferred conformation in solution.[15]

-

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the coupling constants to infer dihedral angles (Karplus relationship). Use the correlations from 2D NMR spectra to unambiguously assign all signals. Analyze NOE data to identify protons that are close in space, which can help in determining the preferred orientation of the octyl chain.

Computational Workflow: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the molecular structure and conformational energetics of molecules like this compound.[16][17][18]

Caption: Computational workflow using DFT.

Protocol 3: DFT Calculations

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method and Basis Set: A common and effective combination for organic molecules is the B3LYP functional with the 6-31G* basis set.[17]

-

Geometry Optimization: Build an initial 3D structure of this compound. Perform a full geometry optimization to find the lowest energy structure.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

Conformational Search: To investigate the rotational barrier of the octyl chain, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle C2-C3-C1'-C2' and optimizing the rest of the molecule at each step. This will generate a plot of energy versus dihedral angle, revealing the most stable conformations and the energy barriers between them.

-

NMR Prediction: Use the optimized geometry to predict the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. This allows for a direct comparison with experimental data.

Conclusion

This compound is a molecule of significant industrial and academic interest due to its role in the synthesis of high-performance conducting polymers. This technical guide has provided a detailed overview of its molecular structure and conformational properties, drawing upon established principles and data from analogous compounds. The planarity of the thiophene ring, coupled with the conformational flexibility of the octyl side chain, gives rise to a complex but predictable structural landscape. The outlined experimental and computational protocols offer a clear roadmap for researchers to further investigate and validate the structural features of this important molecule, thereby enabling a more rational approach to the design and synthesis of next-generation organic electronic materials.

References

- A comprehensive review on poly(3-alkylthiophene)

- 2-Bromo-3-n-octylthiophene | C12H19BrS | CID 10754854 - PubChem. [Link]

- Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed. [Link]

- Experimental Methods of Structure Determination - ResearchG

- Experimental detection of conformational transitions between forms of DNA - PMC. [Link]

- Self-orienting Head-to-Tail Poly( 3-alkylthiophenes): New Insights on Structure-Property Relationships in Conducting Polymers - Department of Chemistry - Mellon College of Science. [Link]

- Chemical structures of poly (3-alkylthiophenes) investigated in the...

- 2,5-Dibromo-3-hexylthiophene - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

- Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondens

- Temperature-Dependent Conformation Behavior of Isolated Poly(3-hexylthiopene) Chains. [Link]

- Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering | Journal of Chemical Information and Modeling - ACS Public

- Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering - PMC - NIH. [Link]

- Regioregular Poly(3-alkylthiophene) - The McCullough Group - Research. [Link]

- RETRACTED: Fractal Structure in Poly(3-Alkylthiophene)

- Supporting Information for - The Royal Society of Chemistry. [Link]

- Figure S2. (c) 1 H NMR and 13 C NMR spectra of compound 3.

- Computational methods for exploring protein conform

- Accommodating Protein Flexibility in Comput

- Thiophene - Wikipedia. [Link]

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. [Link]

- A general enantioselective route to the chamigrene natural product family - David E. White, Ian C. Stewart, Brinton A. Seashore-Ludlow, Robert H. Grubbs,* and Brian M. Stoltz - stoltz2.caltech.edu. [Link]

- 3-Hexylthiophene | C10H16S | CID 566849 - PubChem. [Link]

- X-ray Crystallography - Chemistry LibreTexts. [Link]

- DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one - Research and Reviews. [Link]

- X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). [Link]

- Theoretical study of the syn and anti thiophene-2-aldehyde conformers using density functional theory and normal coordin

- Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - MDPI. [Link]

- (PDF)

- Syllabus for Chemistry (SCQP08) - S3waas. [Link]

- X-Ray Crystallography: Explaining the Enigmas of Molecular Struct - Longdom Publishing. [Link]

- Crystallography 101 - RuppWeb. [Link]

- X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid st

- (PDF) Study of Electronic and Molecular Properties of Poly (3-Octylthiophene-2,5 diyl) Polymer using Density Functional Theory (DFT)

- (PDF) Synthesis and Structure of Alkyl-Substituted Fused - Amanote Research. [Link]

- Poly(alkylthiophenes): chain conformation and thermochromism - R Discovery. [Link]

Sources

- 1. Conformational analysis of flexible ligands in macromolecular receptor sites | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scientific.net [scientific.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. 3-Hexylthiophene(1693-86-3) 1H NMR spectrum [chemicalbook.com]

- 10. longdom.org [longdom.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ruppweb.org [ruppweb.org]

- 13. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Experimental detection of conformational transitions between forms of DNA: problems and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

- 17. repositorio.uchile.cl [repositorio.uchile.cl]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-3-octylthiophene: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 2-Bromo-3-octylthiophene, focusing on its identification, key physical and chemical properties, and critical safety data. The information herein is intended to support researchers and professionals in the safe and effective handling and application of this compound in laboratory and development settings.

Chemical Identification and Core Properties

This compound is a substituted thiophene derivative, a class of heterocyclic compounds that are fundamental building blocks in the synthesis of organic electronic materials, including conductive polymers and active pharmaceutical ingredients.

| Identifier | Value | Source |

| Chemical Name | This compound | ECHEMI[1] |

| CAS Number | 145543-83-5 | Sigma-Aldrich[2], ChemicalBook[3] |

| Molecular Formula | C₁₂H₁₉BrS | Sigma-Aldrich[2] |

| Molecular Weight | 275.25 g/mol | Sigma-Aldrich[2] |

| Appearance | Liquid | Sigma-Aldrich[2] |

A thorough understanding of the physical properties of this compound is paramount for its appropriate use in experimental design, particularly in reaction setup and purification processes.

| Property | Value | Source |

| Density | 1.206 g/mL at 25 °C | Sigma-Aldrich[2] |

| Boiling Point | 123 °C at 1.1 mmHg | ECHEMI[1] |

| Flash Point | >110 °C (closed cup) | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.521 | Sigma-Aldrich[2] |

Safety Data and Hazard Analysis

-

Acute Toxicity, Oral (Category 3)

-

Hazardous to the aquatic environment, long-term hazard (Category 4)

It is scientifically prudent to handle this compound with the assumption of similar or greater hazards until comprehensive toxicological data becomes available.

The following table summarizes the known and inferred safety information.

| Hazard Category | Information | Source/Rationale |

| GHS Pictograms | Inferred from 2-Bromo-3-hexylthiophene | |

| Signal Word | Danger | Inferred from 2-Bromo-3-hexylthiophene |

| Hazard Statements | H301: Toxic if swallowedH413: May cause long lasting harmful effects to aquatic life | Inferred from 2-Bromo-3-hexylthiophene |

| Precautionary Statements | P264, P270, P273, P301 + P310, P405, P501 | Inferred from 2-Bromo-3-hexylthiophene |

| Storage Class | 10 - Combustible liquids | Sigma-Aldrich[2] |

| WGK | WGK 3 (highly hazardous for water) | Sigma-Aldrich[2] |

NFPA 704 Diamond (for this compound)

A safety data sheet provides the following NFPA 704 ratings, which indicate a low overall hazard under normal conditions.[3] However, this should be interpreted with caution, especially in the context of the potential for acute oral toxicity inferred from similar compounds.

-

Health (Blue): 0 - Poses no health hazard, no precautions necessary.

-

Flammability (Red): 1 - Materials that require considerable preheating before ignition can occur.

-

Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

Safe Handling and Experimental Protocol

The causality behind the following handling protocols is to minimize exposure via inhalation, ingestion, and dermal contact, and to prevent environmental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The selection of specific PPE is based on the potential hazards identified for analogous compounds.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387) respirator filter).

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.[5]

-

An eyewash station and safety shower must be readily accessible.[6][7]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area (fume hood) is clean and uncluttered. Confirm the location and functionality of the nearest safety shower and eyewash station.

-

Dispensing:

-

Storage:

-

Spill Management:

-

Disposal:

Emergency Procedures

The following first-aid measures are based on general principles for handling chemical compounds of this nature.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

-

Specific Hazards: Combustion may produce carbon oxides, sulfur oxides, and hydrogen bromide gas.[3][4]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][7]

Visualization of Safety and Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate. While comprehensive safety data is not fully established, a risk-based approach grounded in the precautionary principle and data from analogous compounds is essential for its safe handling. Adherence to the protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is critical for protecting researchers and the environment.

References

- American Chemical Society. (n.d.). This compound.

- Georganics. (2011). 2-BROMO-3-HEXYLTHIOPHENE Safety Data Sheet.

- UCSB Nanofab Wiki. (2009). SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET.

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Bromo-3-octylthiophene in Organic Solvents

Abstract

2-Bromo-3-octylthiophene (CAS No. 145543-83-5) is a pivotal building block in the synthesis of advanced organic electronic materials, particularly conductive polymers like poly(3-alkylthiophenes) (P3ATs) used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][2] The processability of this intermediate, and the resulting polymers, is fundamentally governed by its interaction with organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. In the absence of extensive tabulated quantitative data in public literature, this guide focuses on the foundational principles of its solubility, predictive analysis based on molecular structure, and a comprehensive, field-proven experimental protocol for researchers to quantitatively determine its solubility in solvents of interest.

Introduction: The Role of this compound in Materials Science

The field of organic electronics has seen a rapid expansion, driven by the development of novel semiconducting materials that offer advantages such as flexibility, low-cost processing, and tunable properties.[3] Thiophene derivatives are a cornerstone of this field, with the thiophene ring providing excellent charge transport capabilities.[4][5] this compound serves as a critical monomer in the synthesis of these materials.[2] The bromine atom at the 2-position provides a reactive site for polymerization through cross-coupling reactions, while the octyl chain at the 3-position is crucial for ensuring solubility.[2][6] This enhanced solubility is what makes the resulting polymers solution-processable, a key requirement for fabricating thin-film electronic devices.[7][8]

Understanding the solubility of this compound is therefore of paramount importance for:

-

Reaction Optimization: Ensuring the monomer is fully dissolved in the reaction solvent is critical for achieving high yields and desired molecular weights during polymerization.

-

Purification Processes: Solubility differences are exploited in techniques like precipitation and chromatography to purify the monomer and subsequent polymer products.

-

Formulation and Thin-Film Deposition: The choice of solvent directly impacts the quality, morphology, and ultimately, the electronic performance of the final device.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[9] This means that substances with similar intermolecular forces and polarity tend to be miscible. This compound is a molecule with distinct polar and non-polar regions, which dictates its solubility behavior.

Molecular Structure Analysis

-

Thiophene Ring: The thiophene ring itself is an aromatic heterocycle. While it has some polar character due to the sulfur atom, it is largely non-polar.

-

Bromo Substituent: The bromine atom is electronegative, introducing a dipole moment and increasing the molecule's polarity.

-

Octyl Chain: The long C8 alkyl chain is purely non-polar (lipophilic). This is the dominant feature of the molecule and is the primary driver for its solubility in non-polar organic solvents.[6]

Given this structure, this compound can be classified as a largely non-polar molecule with a small degree of polarity.

Predicting Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict its solubility in various classes of organic solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform, Tetrahydrofuran): this compound is expected to exhibit high solubility in these solvents. The non-polar octyl chain will have strong van der Waals interactions with the non-polar solvent molecules, leading to favorable dissolution. Thiophene and its derivatives are known to be soluble in solvents like ether, benzene, and toluene.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is anticipated. While the solvent's polarity is higher, the large non-polar part of this compound will still allow for some miscibility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Poor solubility is expected. The strong hydrogen bonding network of these solvents would be disrupted by the non-polar octyl chain, making dissolution energetically unfavorable. Thiophene itself is insoluble in water.[10]

Quantitative Solubility Data

As of early 2026, comprehensive, publicly available quantitative solubility data (e.g., in g/100mL or mol/L) for this compound across a range of organic solvents is limited. However, based on its physical properties and the behavior of similar compounds, a qualitative assessment can be made.

| Solvent Class | Example Solvents | Predicted Solubility |

| Non-Polar Aliphatic | Hexane, Cyclohexane | High |

| Non-Polar Aromatic | Toluene, Xylene | High |

| Halogenated | Dichloromethane, Chloroform | High |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate |

| Esters | Ethyl Acetate | Moderate |

| Alcohols | Ethanol, Methanol | Low to Insoluble |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble |

Note: This table represents predicted solubility based on chemical principles. Experimental verification is necessary for precise quantitative values.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific application, the isothermal shake-flask method is a reliable and widely used technique.[11] This method involves equilibrating an excess of the solute with a solvent at a constant temperature.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid present after equilibration.

-

Record the exact mass of the added solute.

-

Add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[11] It is advisable to perform a time-course experiment initially to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained data, the following checks should be incorporated:

-

Mass Balance: After sampling, evaporate the solvent from the remaining solution and undissolved solid in the vial and weigh the residue. The final mass of the solute should be consistent with the initial mass minus the amount in the withdrawn sample.

-

Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and to calculate the standard deviation.

-

Approach to Equilibrium from Both Sides: For rigorous studies, equilibrium can be approached from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and then allowing it to equilibrate at the target temperature, leading to precipitation of excess solute). The final concentrations should converge.

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Logical workflow for assessing the solubility of this compound.

Caption: Intermolecular interactions governing solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. The dominant non-polar octyl chain ensures its high solubility in common non-polar and halogenated organic solvents, which are frequently used in the synthesis and processing of organic electronic materials. For applications requiring precise control over solution parameters, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the solution space of this important monomer, enabling the development of next-generation organic electronic devices.

References

- BenchChem. (n.d.). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.

- PubChem. (n.d.). 2-Bromo-3-n-octylthiophene.

- Specialty Chemicals. (n.d.). This compound: Enhancing Performance in Organic Electronics.

- Specialty Chemicals. (n.d.). The Role of Thiophene Derivatives in Next-Gen Organic Electronics.

- Chemistry LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- University of Toronto. (n.d.). Solubility of Organic Compounds.

- University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Beilstein Journal of Organic Chemistry. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction.

- Journal of the American Chemical Society. (2007). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings.

- Specialty Chemicals. (n.d.). The Versatility of 2-Bromo-3-hexylthiophene in Material Science Innovations.

- Solubility of Things. (n.d.). Thiophene.

- ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility.

- Royal Society of Chemistry. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials.

- ResearchGate. (n.d.). Organic materials for organic electronic devices.

- Studylib.net. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

- 1. This compound 95 145543-83-5 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings. | Sigma-Aldrich [sigmaaldrich.com]

- 8. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Electrochemical Behavior of 2-Bromo-3-octylthiophene

This guide provides a comprehensive technical overview of the electrochemical behavior of 2-Bromo-3-octylthiophene, a monomer pivotal for the development of novel conductive polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights to elucidate the synthesis, electropolymerization, and electrochemical characteristics of the resulting polymer, poly(this compound).

Introduction: The Strategic Importance of Substituted Polythiophenes

Polythiophenes are a prominent class of conducting polymers, renowned for their tunable electronic and optical properties.[1] These characteristics are profoundly influenced by the nature and position of substituents on the thiophene ring. The introduction of an alkyl chain, such as an octyl group at the 3-position, enhances solubility in organic solvents, a critical factor for solution-based processing of electronic devices.[2] Concurrently, the presence of a bromine atom at the 2-position offers a reactive site for further chemical modifications and significantly modulates the electronic properties of the polymer. This guide focuses on the electrochemical intricacies of this compound, a monomer that embodies this dual-functionality.

Monomer Synthesis: A Foundation for High-Performance Polymers

The synthesis of this compound is a critical first step that dictates the purity and, consequently, the performance of the resulting polymer. A common and effective method involves the bromination of 3-octylthiophene using N-bromosuccinimide (NBS) in a suitable solvent mixture, such as chloroform and acetic acid.

Causality Behind Experimental Choices:

-

Regioselectivity: The use of NBS allows for the selective bromination at the 5-position of the thiophene ring, which is the most reactive site. To achieve bromination at the 2-position, a multi-step synthesis involving protective groups might be necessary, underscoring the importance of synthetic strategy in directing the final polymer structure.

-

Purity: The purity of the monomer is paramount. Impurities can act as chain terminators during polymerization, leading to polymers with lower molecular weights and diminished electronic properties. Therefore, rigorous purification of the synthesized monomer, typically through distillation or column chromatography, is essential.

Electropolymerization: From Monomer to Conductive Film

Electropolymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface.[3] This method offers precise control over film thickness and morphology. The electropolymerization of this compound proceeds via an oxidative coupling mechanism.

The Electropolymerization Workflow:

Caption: Workflow of the electropolymerization of this compound.

Mechanistic Insights:

The electropolymerization is initiated by the oxidation of the this compound monomer at the surface of the working electrode, forming a radical cation.[4] These reactive species then couple, leading to the formation of dimers, oligomers, and ultimately, the polymer film which deposits onto the electrode. The presence of the bromo-substituent is expected to increase the oxidation potential of the monomer compared to its non-brominated counterpart, 3-octylthiophene. This is due to the electron-withdrawing nature of bromine, which makes the thiophene ring less electron-rich and thus harder to oxidize.

Electrochemical Characterization: Unveiling the Electronic Landscape

The electrochemical behavior of the resulting poly(this compound) film is investigated primarily through cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Cyclic Voltammetry: Probing Redox Activity

Cyclic voltammetry is a potent tool for determining the redox potentials and electrochemical band gap of the polymer. A typical CV of a polythiophene derivative exhibits characteristic oxidation (p-doping) and reduction (p-dedoping) peaks.

Table 1: Comparative Electrochemical Data of Substituted Polythiophenes

| Polymer | Onset Oxidation Potential (E_onset_ox, V vs. Ag/AgCl) | Electrochemical Band Gap (Eg, eV) | Reference |

| Poly(3-bromothiophene) | Not specified | 1.99 | [1] |

| Poly(3-octylthiophene) | 0.25 | 2.20 | [1] |

| Poly(this compound) (Expected) | > 0.25 | ~2.0 - 2.2 | Inferred |

Note: The data for Poly(this compound) is an expert estimation based on the electronic effects of the substituents.

The bromine atom at the 2-position is expected to have a significant impact on the electrochemical properties of the polymer. Studies on brominated poly(3-hexylthiophene) have shown that the presence of bromine can render the polymer non-conductive and shift the oxidation potential to higher values.[5] This is attributed to steric hindrance caused by the bromine atoms, which can lead to a more twisted polymer backbone, disrupting π-π stacking and reducing conjugation.[5] Therefore, poly(this compound) is anticipated to have a higher oxidation potential than poly(3-octylthiophene).

Electrochemical Impedance Spectroscopy: A Deeper Dive into Interfacial Phenomena

Electrochemical impedance spectroscopy provides valuable information about the charge transfer resistance, capacitance, and diffusion processes occurring at the polymer-electrolyte interface. The Nyquist plot, a hallmark of EIS analysis, can reveal changes in the film's conductivity and charge storage capacity upon doping and dedoping.

Experimental Protocols

Electropolymerization of this compound

Objective: To synthesize a film of poly(this compound) on a working electrode.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Platinum or Indium Tin Oxide coated glass)

-

Counter Electrode (e.g., Platinum foil)

-

Reference Electrode (e.g., Ag/AgCl)

-

This compound monomer

-

Anhydrous acetonitrile

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.

-

Deaeration: Purge the monomer solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Electropolymerization: Perform electropolymerization by cycling the potential between a suitable range (e.g., 0 V to a potential sufficient to oxidize the monomer, which will be higher than that for 3-octylthiophene) at a scan rate of 50 mV/s for a set number of cycles. Alternatively, potentiostatic or galvanostatic methods can be employed.

-

Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte before proceeding to electrochemical characterization in a monomer-free electrolyte solution.

Cyclic Voltammetry Characterization

Objective: To determine the redox potentials and electrochemical band gap of the poly(this compound) film.

Procedure:

-

Electrolyte Preparation: Prepare a monomer-free 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

-

Cell Assembly and Deaeration: Use the same cell setup as for electropolymerization and deaerate the electrolyte solution.

-

Cyclic Voltammetry: Record the cyclic voltammogram of the polymer film by sweeping the potential over a range that encompasses the polymer's redox activity.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the CV to calculate the HOMO and LUMO energy levels and the electrochemical band gap.

Structure-Property Relationships and Future Outlook

The electrochemical behavior of poly(this compound) is a delicate interplay between the electron-donating alkyl side chain and the electron-withdrawing bromo-substituent. While the octyl group enhances processability, the bromine atom offers a pathway for post-polymerization functionalization, allowing for the fine-tuning of the polymer's properties for specific applications. However, the steric hindrance and electronic effects of the bromine atom may compromise the polymer's conductivity and planarity.

Future research should focus on a detailed comparative analysis of the electrochemical and optical properties of poly(this compound) with its non-brominated and regioisomeric counterparts. Such studies will provide deeper insights into the structure-property relationships that govern the performance of substituted polythiophenes in electronic and biomedical applications.[3]

References

- Taylor & Francis. (1991). Electropolymerization of thiophene and substituted thiophenes on ITO-glass by high voltage method. Taylor & Francis eBooks. [Link]

- Thomas, J., & Heinze, J. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6958–6966. [Link]

- Kim, J., et al. (2015). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. Macromolecules, 48(2), 229–235. [Link]

- Wei, Y., & Wang, J. (1995). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC. [Link]

- Zhang, Y., et al. (2016). Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene). Materials Science Forum, 858, 133-137. [Link]

- Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline Moiety for Electrochromic Devices. (2020). Chemistry – An Asian Journal, 15(18), 2816-2824. [Link]

- Kim, J., et al. (2015). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange. The Center for Energy Efficient Electronics Science (E3S). [Link]

- Kim, J., et al. (2015). Functionalized Poly(3-hexylthiophene)s via Lithium–Bromine Exchange.

- Taylor & Francis. (n.d.). Electropolymerization of thiophene and substituted thiophenes on ITO-g. Taylor & Francis eBooks. [Link]

- Scharn, K. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]

- Niu, L., et al. (2003). Controlled Electrochemical Synthesis of Poly(3-octylthiophene) Considering Analytical Applications.

- Bento, D. C., et al. (2014). Complementary study on the electrical and structural properties of poly(3-alkylthiophene) and its copolymers synthesized on ITO by electrochemical impedance and Raman spectroscopy.

- Ho, V. (2014). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship. [Link]

- McCullough, R. D., et al. (1993). Self-orienting Head-to-Tail Poly( 3-alkylthiophenes): New Insights on Structure-Property Relationships in Conducting Polymers. Carnegie Mellon University. [Link]

- Zhang, Y., et al. (2020). Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths. Frontiers in Chemistry, 8, 769. [Link]

- Lapkowski, M., et al. (2007). Electrochemical synthesis and characterization of poly[3-(ω-bromoalkyl)thiophene]s.

- Wei, Y., & Wang, J. (1991). Polymerization of thiophene and its derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]

- 4. openriver.winona.edu [openriver.winona.edu]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Degradation of 2-Bromo-3-octylthiophene

Introduction: The Critical Role of Monomer Integrity in Organic Electronics

2-Bromo-3-octylthiophene is a pivotal molecular building block in the synthesis of high-performance conjugated polymers, particularly poly(3-octylthiophene)s, which are cornerstone materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The precise chemical structure and purity of this monomer are paramount, as even minute impurities or degradation products can significantly compromise the electronic properties, processability, and lifespan of the resulting polymers and devices. Thermal stability is a crucial, yet often overlooked, aspect of monomer quality control. Exposure to elevated temperatures during synthesis, purification, storage, or processing can initiate degradation cascades, fundamentally altering the molecule. This guide provides an in-depth technical overview of the thermal stability of this compound, outlining potential degradation pathways and presenting validated experimental protocols for its assessment. Understanding these characteristics is essential for researchers and developers to ensure the reliability and reproducibility of their materials and devices.[1][2]

Physicochemical Properties of this compound

A comprehensive understanding of the material's basic properties is the foundation for any stability study. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 145543-83-5 | N/A |

| Molecular Formula | C₁₂H₁₉BrS | N/A |

| Molecular Weight | 275.25 g/mol | N/A |

| Appearance | Colorless to yellow liquid | N/A |

| Boiling Point | 123°C at 1.1 mmHg | N/A |

| Density | 1.206 g/mL at 25°C | N/A |

| Refractive Index | n20/D 1.521 | N/A |

| Flash Point | >110°C (closed cup) | N/A |

Fundamentals of Thermal Degradation in Brominated Thiophenes